Methyl 2,6-dibromo-4-fluorophenylacetate
Description
Methyl 2,6-dibromo-4-fluorophenylacetate is a halogenated aromatic ester characterized by its bromine and fluorine substituents on the phenyl ring. These esters are typically studied for their physicochemical properties, reactivity, and applications in organic synthesis or material science.
Properties
IUPAC Name |
methyl 2-(2,6-dibromo-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)4-6-7(10)2-5(12)3-8(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUBCEOMKIMCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis
- General Synthesis : Methyl 2,6-dibromo-4-fluorophenylacetate can be synthesized using 4-fluorophenylacetic acid as a starting material. The synthesis typically involves bromination followed by esterification. In industrial settings, continuous flow reactors and automated systems can be used to optimize the reaction for higher yields and purity.
- Esterification : The esterification of 3,5-dibromo-4-fluorophenylacetic acid with methanol is a common method, often facilitated by a catalyst like sulfuric acid under reflux conditions to ensure complete conversion to the ester.
Reactions
This compound can participate in various chemical reactions using common reagents in polar solvents under controlled conditions to optimize yields:
- Hydrolysis
- Reduction
- Grignard reactions
- Halogenation
Analytical Techniques and Characterization
To characterize the physical and chemical properties of methyl 3,5-dibromo-4-fluorophenylacetate, analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed. These methods provide detailed information about the compound's molecular structure and purity. Relevant physical data includes melting point, boiling point, and specific gravity which may vary based on purity and environmental conditions.
Applications
This compound has several scientific applications:
- Synthesis of complex organic molecules
- Potential interactions with molecular targets like enzymes or receptors, potentially modulating their activity due to the influence of its halogen substituents on binding affinity and specificity
- enhancing lipophilicity, affecting how the compound interacts within biological systems
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dibromo-4-fluorophenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to remove the bromine atoms, potentially forming 4-fluorophenylacetate derivatives.
Oxidation: Oxidative conditions can modify the ester group or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 4-fluorophenylacetate or its derivatives.
Oxidation: Formation of carboxylic acids or quinones.
Scientific Research Applications
Methyl 2,6-dibromo-4-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-dibromo-4-fluorophenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Methyl Esters
Substituent Effects on Reactivity
- Methyl Salicylate: Contains hydroxyl and methoxy groups, enabling hydrogen bonding and resonance stabilization.
- Sandaracopimaric Acid Methyl Ester : A diterpene ester with a complex bicyclic structure. Unlike Methyl 2,6-dibromo-4-fluorophenylacetate, its reactivity is dominated by aliphatic double bonds and methyl groups rather than halogen interactions .
Physical and Chemical Properties
While direct data for this compound is absent, general trends for methyl esters can be inferred:
*Estimated values based on halogenated analogs.
Limitations of Available Evidence and Recommendations
The provided evidence lacks direct data on this compound, focusing instead on unrelated methyl esters (e.g., plant-derived diterpenes, methyl salicylate) . Key gaps include:
- Experimental Data : Melting points, spectroscopic profiles (NMR, IR), and chromatographic retention times.
- Synthetic Routes: No information on bromination/fluorination steps or esterification conditions.
- Toxicity/Environmental Impact : Halogenated compounds often require rigorous safety assessments, which are absent here.
Recommendations :
Consult specialized databases (SciFinder, Reaxys) for halogenated phenylacetate analogs.
Cross-reference patents or synthetic organic chemistry journals for reaction protocols.
Perform computational modeling (e.g., DFT) to predict reactivity and thermodynamic properties.
Q & A
Q. What are the optimal synthetic routes for Methyl 2,6-dibromo-4-fluorophenylacetate, and how can intermediates be validated?
Methodological Answer:
- Synthetic Pathways :
- Intermediate Validation :
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H NMR : Identify aromatic protons (split patterns due to Br/F substituents) and ester methyl groups (singlet at ~3.8 ppm).
- ¹³C NMR : Confirm carbonyl (C=O at ~170 ppm) and quaternary carbons adjacent to halogens.
- High-Resolution MS : Validate molecular ion ([M+H]⁺) and isotopic patterns (Br’s distinct ¹:¹ doublet).
- Cross-Validation : Compare with crystallographic data from structurally similar esters (e.g., 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate ).
Advanced Research Questions
Q. How can crystallographic data address discrepancies between experimental and computational structural models?
Methodological Answer:
- X-Ray Diffraction : Resolve bond lengths/angles, particularly C-Br and C-F interactions. Compare with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)).
- Mercury Software : Use packing similarity analysis to identify non-covalent interactions (halogen bonding, π-stacking) .
- Case Study : For analogs like 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate , discrepancies in torsion angles were resolved by refining van der Waals radii in computational models.
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Challenges :
- High halogen density may lead to dense, disordered packing.
- Steric hindrance from bromine substituents reduces crystal symmetry.
- Solutions :
Q. How to analyze conflicting reactivity data in halogenated aryl esters under nucleophilic conditions?
Methodological Answer:
- Controlled Experiments :
- Vary solvents (polar aprotic vs. protic) and nucleophiles (e.g., KCN, NaOMe).
- Monitor para-F substituent’s electronic effects on ester hydrolysis rates.
- Mechanistic Probes :
Data-Driven Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
